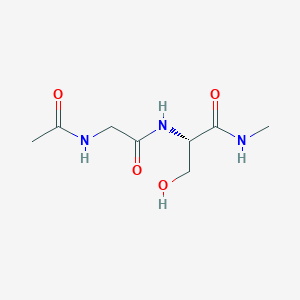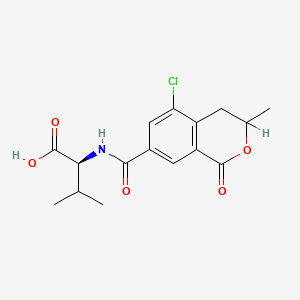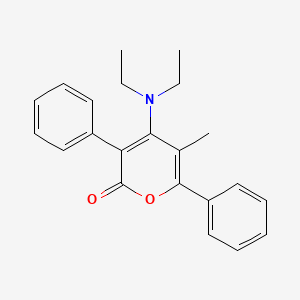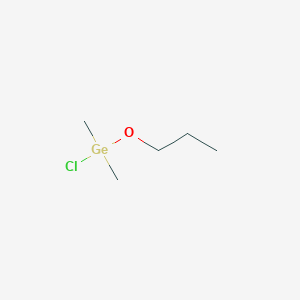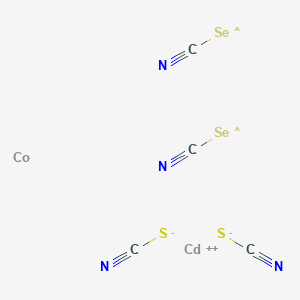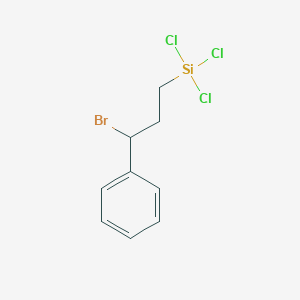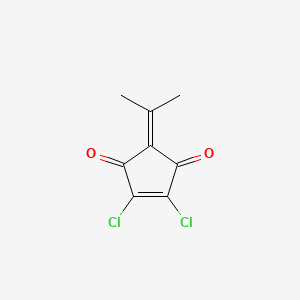
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is a chemical compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a propan-2-ylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives followed by the introduction of the propan-2-ylidene group. One common method involves the reaction of cyclopent-4-ene-1,3-dione with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions. The propan-2-ylidene group can then be introduced through a reaction with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of chlorine gas and other reactive chemicals.
化学反应分析
Types of Reactions
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学研究应用
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the propan-2-ylidene group can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A structurally similar compound with applications in organic synthesis and medicinal chemistry.
2,4-Dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione:
Uniqueness
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is unique due to the specific arrangement of chlorine atoms and the propan-2-ylidene group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
63552-92-1 |
|---|---|
分子式 |
C8H6Cl2O2 |
分子量 |
205.03 g/mol |
IUPAC 名称 |
4,5-dichloro-2-propan-2-ylidenecyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O2/c1-3(2)4-7(11)5(9)6(10)8(4)12/h1-2H3 |
InChI 键 |
GGCXPKUJJMCXBK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C(=O)C(=C(C1=O)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
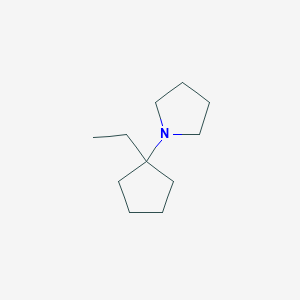
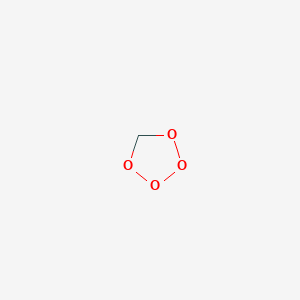
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
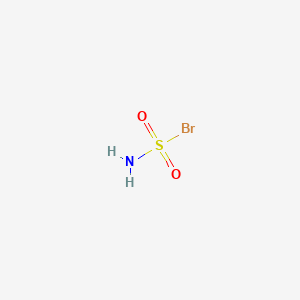
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
